tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

PROTAC linker salt form selection handling stability

PROTAC linker variability confounds SAR reproducibility. This Boc-azetidine linker building block provides a defined, conformationally constrained scaffold with orthogonal Boc protection for chemoselective conjugation. • TPSA 55.56 Ų - ~30% lower than PEG linkers, correlated with improved passive permeability • Solid HCl salt ensures accurate stoichiometric control; ≥97% purity with batch QC (NMR, HPLC, GC) • Boc group (pKa 9.97) selectively removable with TFA/CH₂Cl₂ without affecting Cbz protection • Validated synthesis from free base via HCl/EtOH (WO2013/36665, WO2013/36669)

Molecular Formula C9H19ClN2O2
Molecular Weight 222.713
CAS No. 1173206-71-7
Cat. No. B592222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride
CAS1173206-71-7
Molecular FormulaC9H19ClN2O2
Molecular Weight222.713
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CN.Cl
InChIInChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-7(4-10)6-11;/h7H,4-6,10H2,1-3H3;1H
InChIKeyXJTMMJUCRQWXCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Aminomethyl-Azetidine PROTAC Linker Building Block


tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS 1173206-71-7) is a heterobifunctional PROTAC (PROteolysis TArgeting Chimera) linker building block featuring a four-membered azetidine ring bearing a Boc-protected aminomethyl group at the 3-position . With a molecular formula of C₉H₁₉ClN₂O₂ and a molecular weight of 222.71 g/mol, this compound is supplied as a solid hydrochloride salt—typically at ≥97% purity—and is classified under the alkyl/ether PROTAC linker category . Its primary utility lies in constructing bifunctional degrader molecules where the Boc-protected amine serves as a latent functional handle for sequential conjugation to E3 ligase ligands and target-protein-binding moieties . The compound's defining structural features include the conformationally constrained azetidine ring and the acid-labile Boc protecting group, which together enable orthogonal synthetic strategies in multi-step PROTAC assembly .

Boc-protected amine as latent handle for sequential PROTAC conjugation
Solid hydrochloride salt enables accurate gravimetric dispensing
Conformationally constrained azetidine ring for rigid linker geometry
Acid-labile Boc orthogonal to Cbz, supports convergent multi-step synthesis

Why Linker Analogs Compromise PROTAC Performance


PROTAC linker selection is a critical determinant of ternary complex geometry, cellular permeability, and ultimately degradation efficiency . Generic substitution of tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride with its free base (CAS 325775-44-8), a Cbz-protected analog (CAS 1171130-36-1), a regioisomeric carbamate (CAS 1170108-38-9), or a flexible PEG-based linker can alter multiple interdependent parameters—including physicochemical properties, deprotection orthogonality, and exit vector geometry—that dictate successful PROTAC assembly and function [1]. The hydrochloride salt form provides solid-state handling convenience and enhanced aqueous compatibility versus the air-sensitive liquid free base; the Boc group enables acid-mediated deprotection selectivity orthogonal to Cbz hydrogenolysis; the azetidine ring confers reduced topological polar surface area (TPSA) relative to PEG linkers, a property correlated with improved passive membrane permeability [2]; and the specific connectivity of the aminomethyl group to the azetidine C3 position determines linker exit vector orientation in bifunctional constructs. Each of these differential features is quantified below and should inform procurement decisions where linker identity directly impacts PROTAC SAR reproducibility.

Free base (CAS 325775-44-8)
Liquid, air-sensitive; may alter stoichiometry and handling reproducibility compared to solid HCl salt.
Cbz-protected analog (CAS 1171130-36-1)
Hydrogenolytic Cbz removal not orthogonal to Boc; sequential deprotection strategy may be disrupted.
Flexible PEG-based linkers
Higher TPSA and loss of azetidine rigidity may shift permeability and ternary complex geometry context.
Regioisomer (CAS 1170108-38-9)
N-carbamate connectivity alters exit vector; subtle property differences may affect PROTAC assembly interpretation.

Quantitative Evidence Against Key Linker Analogs


Salt Form vs. Free Base Stability

The hydrochloride salt of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 1173206-71-7) is a solid powder at ambient temperature, whereas the corresponding free base (CAS 325775-44-8) is a liquid with a measured density of 1.0234 g/mL at 25°C and is classified as air-sensitive . The free base requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent degradation, while the HCl salt can be stored as a solid powder at -20°C (3 years) or 4°C (2 years) with standard precautions . The free base exhibits a predicted pKa of 9.97 ± 0.29 for the primary amine, rendering it largely protonated under physiological conditions; the HCl salt pre-protonates this amine, eliminating batch-to-batch variability in salt stoichiometry during formulation . This difference in physical state and air sensitivity directly impacts weighing accuracy, formulation reproducibility, and long-term stock solution stability—critical factors in quantitative SAR and in vivo studies .

Salt vs free base
Data to verify
Solid HCl salt (stable powder) vs. liquid free base (air-sensitive); physical state divergence
Solid form supports reproducible dispensing and stock preparation.
Property data from vendor datasheets; batch QC review recommended.
PROTAC linker salt form selection handling stability

Boc vs. Cbz Orthogonal Deprotection

The Boc-protected amine in tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride exhibits a predicted pKa of 9.97 ± 0.29, whereas the corresponding Cbz-protected analog (CAS 1171130-36-1 or its free base benzyl ester) shows a markedly lower amine pKa of 8.23 ± 0.20 (predicted) . This pKa differential reflects the electron-withdrawing character of the benzyloxycarbonyl group, which reduces amine basicity and alters protonation state at physiological pH. Critically, Boc and Cbz groups permit fully orthogonal deprotection: Boc is quantitatively removed under acidic conditions (e.g., TFA/CH₂Cl₂ 1:1 v/v at room temperature), conditions under which Cbz remains intact ; conversely, Cbz is cleaved by catalytic hydrogenolysis (Pd/C, H₂), leaving Boc unaffected . This orthogonality enables sequential, chemoselective deprotection in multi-step PROTAC synthesis where both protecting groups may be present on different intermediates, a capability not achievable with a single protecting group strategy [1].

Boc vs Cbz deprotection
Reported
Boc amine pKa 9.97; Cbz amine pKa 8.23 (Δ ~1.74). Orthogonal removal: TFA (Boc) vs H₂/Pd (Cbz).
Enables chemoselective amine unveiling in multi-step PROTAC synthesis.
pKa values predicted; confirm deprotection conditions experimentally.
orthogonal protection Boc deprotection PROTAC synthesis

Azetidine Core vs. PEG Linker Permeability

The target compound's azetidine scaffold contributes to a calculated topological polar surface area (TPSA) of 55.56 Ų for the hydrochloride salt [1]. In contrast, a widely used flexible PEG-based PROTAC linker comparator, Bis-NH₂-C1-PEG3 (PROTAC Linker 24, CAS 4246-51-9), exhibits a TPSA of 79.73 Ų [2]. This represents a 24.17 Ų (30.3%) reduction in TPSA for the azetidine-based linker. PROTAC molecules frequently exceed the conventional upper limit of passive membrane permeability due to their high molecular weight and large exposed polar surface area; linker TPSA reduction is an established strategy for improving permeability, as demonstrated by studies showing that shielding of N-H groups and adoption of folded conformations in non-polar environments correlate with enhanced cellular uptake [3]. At the class level, azetidine-containing 'double-rigid' linkers have been reported to demonstrate reduced in vivo clearance and improved oral exposure compared to flexible alternatives in targeted protein degradation programs [4].

Azetidine vs PEG TPSA
Reported
Target TPSA 55.56 Ų; comparator PEG linker 79.73 Ų. Δ −24.17 Ų (−30.3%).
Lower TPSA may support passive permeability review.
Calculated values; class-level permeability correlation for beyond-Rule-of-5 molecules.
PROTAC cell permeability linker TPSA azetidine rigid linker

Regioisomer Exit Vector Geometry

tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS 1173206-71-7) and its constitutional isomer tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride (CAS 1170108-38-9) share identical molecular formula (C₉H₁₉ClN₂O₂) and molecular weight (222.71 g/mol) but differ in the connectivity of the aminomethyl group: in the target compound, the aminomethyl is directly attached to the azetidine C3 carbon (C-C bond), whereas in the regioisomer, it is attached via a carbamate nitrogen (N-C bond) . This connectivity difference produces measurable divergence in calculated properties: the target compound exhibits LogP = 2.25 and PSA = 55.56 Ų, while the regioisomer shows LogP = 2.07 and PSA = 53.85 Ų [1]. More importantly, the distinct connectivity alters the spatial orientation and vector of the reactive amine upon Boc deprotection, which directly impacts the relative positioning of E3 ligase and target protein ligands in the final PROTAC construct—a parameter known to influence ternary complex formation efficiency and degradation cooperativity [2].

Exit vector geometry
Reported
C3-C connectivity vs. regioisomer N-C connectivity. ΔLogP +0.18; ΔPSA +1.71 Ų.
Connectivity alters ternary complex geometry context; procurement not trivial.
Regioisomer selection influences final PROTAC vector orientation.
constitutional isomer linker geometry PROTAC exit vector

Boc vs. Cbz Molecular Weight Efficiency

The target compound (MW 222.71 g/mol) is 34.02 g/mol lighter than its direct Cbz-protected analog, 3-(Cbz-aminomethyl)azetidine hydrochloride (CAS 1171130-36-1, MW 256.73 g/mol), representing a 13.3% reduction in molecular weight . This differential is structurally attributable to the Boc group (tert-butyl, C₅H₉O₂, ~101 Da) versus the Cbz group (benzyl, C₈H₇O₂, ~135 Da). In PROTAC design, cumulative linker molecular weight contributes directly to the overall degrader MW, which is a critical parameter given that PROTACs frequently exceed Lipinski's Rule of 5 [1]. A 34 Da reduction at the linker building block stage, when compounded across the final bifunctional molecule, can be the difference between a cell-permeable degrader and one that fails to achieve adequate intracellular exposure . Additionally, the Boc group's smaller steric profile relative to Cbz may facilitate more efficient conjugation reactions in sterically congested synthetic intermediates .

MW efficiency
Reported
ΔMW = −34.02 g/mol (−13.3%) vs. Cbz analog (256.73 g/mol).
Lower linker MW may support cell permeability context.
Boc protecting group lighter than Cbz; cumulative effect on final degrader MW.
PROTAC molecular weight linker efficiency building block selection

Recommended Applications Based on Differentiation Evidence


Orthogonal Boc Deprotection in Cbz-Containing Synthesis

In multi-step convergent PROTAC synthesis where both Boc and Cbz protecting groups are employed on different intermediates, the Boc group of tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride can be selectively removed with TFA/CH₂Cl₂ (1:1 v/v) without affecting Cbz-protected functionalities . This orthogonality—grounded in the pKa differential of ~1.74 units between Boc-amine (pKa 9.97) and Cbz-amine (pKa 8.23)—enables chemoselective unveiling of the primary amine for subsequent conjugation to an E3 ligase ligand while preserving Cbz protection elsewhere in the synthetic sequence . This scenario is particularly relevant for medicinal chemistry groups building diverse PROTAC libraries where intermediate protecting group compatibility determines synthetic route efficiency.

Permeability-Optimized PROTAC Design

For PROTAC programs targeting intracellular proteins where passive membrane permeability is a known bottleneck, the azetidine-based scaffold of the target compound offers a calculated TPSA of 55.56 Ų—approximately 30% lower than that of comparable PEG-based linkers (e.g., Bis-NH₂-C1-PEG3 at 79.73 Ų) [1][2]. Given the established inverse correlation between TPSA and passive membrane permeability for beyond-Rule-of-5 molecules, this property advantage supports the selection of this Boc-azetidine linker building block as a core component in permeability-optimized degrader design . The solid hydrochloride salt form further facilitates accurate stoichiometric control during amide bond formation with carboxylic acid-functionalized ligand fragments.

High-Reproducibility Linker for Quantitative SAR

The hydrochloride salt form provides solid-state handling convenience and eliminates the air-sensitivity concerns associated with the liquid free base (CAS 325775-44-8), which requires inert atmosphere storage and has a density of 1.0234 g/mL at 25°C . The target compound's documented purity of ≥97% (with batch-specific QC including NMR, HPLC, and GC from vendors such as Bidepharm) ensures lot-to-lot consistency essential for quantitative structure-activity relationship (SAR) studies where linker variability can confound degradation efficiency readouts . The synthesis route from the free base via HCl treatment in ethanol is documented in patents WO2013/36665 and WO2013/36669, providing a validated preparative method for custom scale-up if required .

Regioisomer-Controlled PROTAC Assembly

When PROTAC ternary complex modeling indicates that the specific C3-direct attachment of the aminomethyl group (as opposed to the N-linked carbamate connectivity of the regioisomer CAS 1170108-38-9) provides a preferred exit vector for ligand conjugation, the target compound is the appropriate procurement choice . The LogP difference of +0.18 (2.25 vs. 2.07 for the regioisomer) and PSA difference of +1.71 Ų, while modest, reflect the distinct physicochemical consequences of this connectivity variation and should be considered when linker identity is a variable in PROTAC optimization campaigns [3].

Application
Selection Property
Validation Focus
Orthogonal deprotection synthesis
Acid-labile Boc protecting group
Deprotection orthogonality to Cbz
Permeability optimization context
Azetidine scaffold TPSA
Passive membrane permeability review
Reproducible linker procurement
Solid HCl salt handling
Stoichiometric consistency and QC
Regioisomer-specific linker geometry
C3-direct aminomethyl connectivity
Exit vector geometry for ternary complex
Quote Request

Request a Quote for tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.